Product packaging for 3-(1,2-Oxazol-4-yl)propanal(Cat. No.:CAS No. 1909324-99-7)

3-(1,2-Oxazol-4-yl)propanal

Cat. No.: B2553481
CAS No.: 1909324-99-7
M. Wt: 125.127
InChI Key: PVLRSSNEEAZVOH-UHFFFAOYSA-N
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Description

3-(1,2-Oxazol-4-yl)propanal is a valuable chemical intermediate featuring an isoxazole heterocycle, a privileged structure in medicinal chemistry. Oxazole-based compounds are extensively studied for their diverse biological activities and their role as core structures in pharmaceuticals and agrochemicals. Research into structurally related molecules has demonstrated potent antagonistic activity against key biological targets, such as the Transient Receptor Potential Ankyrin 1 and Vanilloid 1 (TRPA1 and TRPV1) ion channels, which are critical regulators in pain and neurogenic inflammation pathways . The propanal side chain in this compound provides a reactive aldehyde handle, making it a versatile precursor for further synthetic modification, including the synthesis of more complex molecules for biological evaluation and the development of novel therapeutic agents. As a building block, it enables researchers to explore structure-activity relationships (SAR) and optimize compound properties. This product is intended for research applications in drug discovery, chemical biology, and material science. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2 B2553481 3-(1,2-Oxazol-4-yl)propanal CAS No. 1909324-99-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,2-oxazol-4-yl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-3-1-2-6-4-7-9-5-6/h3-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLRSSNEEAZVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)CCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 1,2 Oxazol 4 Yl Propanal and Analogous Architectures

Formation of the 1,2-Oxazole Nucleus

The construction of the 1,2-oxazole ring is a central challenge in synthesizing the target compound and its analogs. The primary strategies involve building the five-membered ring through cycloaddition, cyclization, condensation, and functional group interconversion pathways.

Cycloaddition Reactions and Mechanistic Variants

Cycloaddition reactions represent one of the most fundamental and versatile approaches for constructing the 1,2-oxazole skeleton. The most common pathway is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkene or alkyne, which directly furnishes the heterocyclic ring. nih.gov This method allows for significant variation in substitution patterns depending on the choice of starting materials.

Transition metal catalysis offers powerful tools for synthesizing oxazole (B20620) and isoxazole (B147169) rings with high efficiency and selectivity. These methods often proceed under mild conditions and tolerate a wide range of functional groups.

Palladium Catalysis : Palladium catalysts are highly effective in constructing oxazole derivatives. A notable method involves a sequential C-N and C-O bond formation from simple amides and ketones via a Pd(II)-catalyzed sp² C-H activation pathway. organic-chemistry.orgacs.org This strategy provides direct access to highly substituted 1,3-oxazoles. In another approach, a Pd-catalyzed and copper-mediated oxidative cyclization has been developed for the synthesis of trisubstituted oxazoles, where water serves as the oxygen atom source. rsc.orgnih.gov

Gold Catalysis : Gold catalysts, known for their unique ability to activate C-C multiple bonds, enable efficient synthesis of 1,3-oxazoles. rhhz.net A regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles catalyzed by gold provides fully substituted oxazoles under mild conditions. nih.govrsc.orgrsc.org The mechanism is proposed to involve a nitrene transfer process following the formation of a gold carbene species. nih.govrsc.org

Copper Catalysis : Copper catalysts are particularly useful in the synthesis of 1,2-oxazoles (isoxazoles). Copper(I) and Copper(II) salts have been shown to catalyze the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. rsc.org For the isomeric 1,3-oxazoles, copper bromide (CuBr₂) can act as a promoter in palladium-catalyzed syntheses from amides and ketones. organic-chemistry.org

Zinc Catalysis : Zinc(II) triflate (Zn(OTf)₂) has been identified as an effective dual-role catalyst, acting as both a π-acid and a σ-acid. It catalyzes a tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides with allylic alcohols to produce substituted 1,3-oxazole derivatives. nih.govacs.orgresearchgate.net

Table 1: Overview of Metal-Catalyzed Cyclization Methods

Catalyst System Heterocycle Starting Materials Key Features
Palladium Acetate / CuBr₂ 1,3-Oxazole Amides, Ketones Sequential C-N/C-O bond formation via C-H activation. organic-chemistry.org
Gold(I) Chloride / Silver Triflate 1,3-Oxazole Alkynyl Triazenes, Dioxazoles Regioselective [3+2] cycloaddition; mild conditions. nih.govrsc.org
Copper(II) Acetate 1,2-Oxazole Alkynes, Nitrile Oxides Catalyzes classic 1,3-dipolar cycloaddition. rsc.org
Zinc(II) Triflate (Zn(OTf)₂) 1,3-Oxazole N-(propargyl)arylamides, Allylic Alcohols Tandem cycloisomerization/allylic alkylation. nih.govacs.orgresearchgate.net

In recent years, metal-free and light-promoted reactions have gained prominence as sustainable alternatives to traditional metal-catalyzed processes. These methods often offer unique reactivity and milder reaction conditions.

Metal-Free Cyclizations : The classic 1,3-dipolar cycloaddition reaction to form 1,2-oxazoles can proceed without metal catalysis, often promoted by base or thermal conditions, by reacting a stable nitrile oxide with a dipolarophile. rsc.org Additionally, novel metal-free strategies have been developed for 1,3-oxazoles, such as the C–O bond cleavage of an ester using amines, followed by cyclization with iodine as the sole oxidant. rsc.org

Visible-Light-Mediated Systems : Photocatalysis using visible light has emerged as a powerful tool for organic synthesis. Substituted 1,3-oxazoles can be synthesized from readily available α-bromoketones and benzylamines at room temperature using a ruthenium-based photocatalyst like [Ru(bpy)₃]Cl₂. organic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.net The reaction proceeds through a mechanism involving photocatalytic electron transfer and the formation of radical intermediates. organic-chemistry.org This approach has been successfully applied to the synthesis of the natural product texaline. nih.gov Another system utilizes eosin Y as an organocatalyst to synthesize oxazole-2-amines from benzil and primary amines under visible light. researchgate.net

Table 2: Examples of Metal-Free and Promoted Cyclizations

Method Heterocycle Starting Materials Key Features
Classical 1,3-Dipolar Cycloaddition 1,2-Oxazole Alkynes/Alkenes, Nitrile Oxides Fundamental, versatile, often requires no catalyst. nih.govrsc.org
Visible-Light Photocatalysis 1,3-Oxazole α-Bromoketones, Benzylamines Uses [Ru(bpy)₃]Cl₂ catalyst; proceeds at room temperature. organic-chemistry.orgnih.gov
Iodine-Mediated Cyclization 1,3-Oxazole 2-oxo-2-phenylethyl acetate, Amines Metal-free C-O bond cleavage and C-N/C-O bond formation. rsc.org

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. Cycloisomerization processes, in particular, are powerful for constructing heterocyclic rings from acyclic precursors. A prominent example is the synthesis of substituted 1,3-oxazoles from propargylic alcohols and amides through a one-pot propargylation/cycloisomerization tandem reaction. organic-chemistry.orgacs.org This process is efficiently catalyzed by a Brønsted acid such as p-toluenesulfonic acid monohydrate (PTSA), which facilitates both the initial nucleophilic substitution and the subsequent cyclization, with water as the only byproduct. organic-chemistry.orgacs.org Similarly, Zn(OTf)₂ catalyzes a tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides, showcasing the utility of Lewis acids in promoting such transformations to yield functionalized 1,3-oxazoles. nih.govacs.org

Condensation and Rearrangement-Based Syntheses (e.g., Van Leusen Oxazole Synthesis)

Condensation reactions provide a direct and classical route to azole heterocycles by combining molecular fragments with the elimination of a small molecule like water or an amine.

For the synthesis of the target 1,2-oxazole nucleus, the most fundamental condensation strategy involves the reaction of hydroxylamine with a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone. nih.gov A more advanced variant of this approach starts with the condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal to form a β-enamino ketoester. This intermediate then undergoes a subsequent cycloaddition and condensation with hydroxylamine to yield regioisomerically substituted 1,2-oxazoles. nih.gov The reaction pathway involves nucleophilic attack by hydroxylamine, followed by intramolecular cyclization and dehydration to furnish the aromatic ring. nih.gov

In contrast, the Van Leusen Oxazole Synthesis is a powerful and widely used method for constructing the isomeric 1,3-oxazole ring. wikipedia.orgorganic-chemistry.org This reaction involves the [3+2] cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.govmdpi.com The mechanism proceeds via the deprotonation of TosMIC, nucleophilic attack on the aldehyde carbonyl, and subsequent 5-endo-dig cyclization to form an oxazoline intermediate. wikipedia.orgorganic-chemistry.org The presence of a proton beta to the sulfinyl group allows for a base-promoted elimination of toluenesulfinic acid, which drives the aromatization to the final 5-substituted 1,3-oxazole product. organic-chemistry.orgmdpi.com

Functional Group Interconversions for Oxazole Construction

The final aromatic oxazole ring can also be formed through the modification of a pre-existing acyclic or heterocyclic precursor. These transformations often involve oxidation or elimination steps to achieve aromatization.

A common strategy is the oxidation of a corresponding oxazoline (a dihydro-oxazole). researchgate.net Various protocols have been developed for this dehydrogenation step. princeton.edu Another classical and highly versatile method that falls under this category is the Robinson-Gabriel synthesis. This reaction involves the cyclodehydration of α-acylamino ketones to form 2,5-disubstituted 1,3-oxazoles. rhhz.netpharmaguideline.com The final step of this synthesis is an acid-catalyzed dehydration, which is a key functional group interconversion that converts the cyclic hemiaminal intermediate into the aromatic oxazole ring. pharmaguideline.com Furthermore, heterocyclic ring systems can sometimes be converted into one another; for instance, synthetic routes exist for the transformation of isoxazoles into oxazoles, demonstrating the close chemical relationship between these isomers. researchgate.net

Elaboration of the Propanal Side Chain

The construction of the three-carbon aldehyde side chain on the isoxazole nucleus is a primary challenge. Methodologies can be broadly categorized into those that build the carbon framework first, followed by functional group manipulation, and those that introduce a pre-functionalized side chain.

Carbon-Carbon Bond Formation Strategies Adjacent to Heterocycles

Attaching a carbon chain to the C4 position of an isoxazole ring is commonly achieved through modern cross-coupling reactions. These methods typically involve the use of a 4-halo-isoxazole derivative as an electrophilic partner that can be coupled with a variety of organometallic or unsaturated nucleophiles, providing a versatile entry to diverse side-chain architectures.

To prevent unwanted reactions of the highly reactive aldehyde group during the carbon-carbon bond formation step, it is often necessary to use a protected aldehyde precursor or a synthetic equivalent. This approach involves coupling the isoxazole core with a three-carbon synthon in which the aldehyde is masked, followed by a deprotection step to reveal the desired functionality.

Palladium-Catalyzed Cross-Coupling Reactions: The Heck reaction provides a powerful method for the arylation or vinylation of alkenes. organic-chemistry.org The coupling of a 4-halo-isoxazole with an allylic alcohol is a particularly relevant strategy. researchgate.netrsc.org Under palladium catalysis, this reaction can form a C-C bond at the terminal carbon of the allyl alcohol. The resulting enol intermediate typically isomerizes to the more stable aldehyde or ketone. nih.gov Using allyl alcohol itself would yield 3-(1,2-Oxazol-4-yl)propanal directly after isomerization.

Another robust method is the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide. A 4-halo-isoxazole can be coupled with a suitable three-carbon organoboron reagent. For instance, potassium allyltrifluoroborate serves as an effective coupling partner, which would install an allyl group on the isoxazole ring. Subsequent functional group manipulation, such as hydroboration-oxidation followed by oxidation of the resulting primary alcohol, would yield the target propanal.

Grignard Reactions: The use of Grignard reagents offers a classic yet effective method for C-C bond formation. A 4-halo-isoxazole can be converted into a Grignard reagent, which is then reacted with a suitable electrophile. Alternatively, a Grignard reagent containing a protected aldehyde moiety can be reacted with a 4-halo-isoxazole, often catalyzed by a transition metal. A relevant synthon for this purpose is a Grignard reagent derived from 3-bromopropionaldehyde acetal, such as 2-(2-bromoethyl)-1,3-dioxolane. Reaction with magnesium would generate the corresponding Grignard reagent, which can then be coupled to a 4-halo-isoxazole to install the protected propanal side chain directly.

Reaction TypeIsoxazole SubstrateCoupling Partner/SynthonKey ReagentsResulting Intermediate
Heck Reaction 4-Iodo-isoxazoleAllyl alcoholPd catalyst (e.g., Pd(OAc)₂), BaseThis compound (via isomerization)
Suzuki Coupling 4-Bromo-isoxazolePotassium allyltrifluoroboratePd catalyst, Base4-Allyl-isoxazole
Grignard Coupling 4-Bromo-isoxazole2-(2-Bromoethyl)-1,3-dioxolane + MgNi or Pd catalyst4-(2-(1,3-Dioxolan-2-yl)ethyl)isoxazole

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all components, offer a sophisticated strategy for building molecular complexity. nih.gov For side-chain elongation, a heterocyclic aldehyde can serve as a key building block in well-known MCRs such as the Petasis and Ugi reactions.

This strategy would begin with an isoxazole bearing a formyl group at the C4 position (isoxazole-4-carbaldehyde). This aldehyde can then participate as the carbonyl component in an MCR to construct a more elaborate side chain.

The Petasis Borono-Mannich Reaction: This three-component reaction involves an aldehyde, an amine, and a vinyl- or aryl-boronic acid to produce substituted amines. organic-chemistry.orgmdpi.com By using isoxazole-4-carbaldehyde, a secondary amine (e.g., dibenzylamine), and a vinylboronic acid, a complex allylic amine side chain can be constructed on the isoxazole ring. Subsequent oxidative cleavage of the C=C bond within this newly formed side chain (e.g., via ozonolysis) followed by appropriate workup could potentially yield the desired propanal functionality, although this represents a longer, more complex route.

The Ugi Four-Component Reaction: The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. jsynthchem.com Using isoxazole-4-carbaldehyde as the aldehyde component allows for the introduction of a highly functionalized peptide-like side chain. researchgate.net While direct conversion to a simple propanal chain is not straightforward, the Ugi product offers numerous functional handles for further synthetic transformations, representing an advanced strategy for creating diverse analogous architectures.

Introduction and Modification of the Aldehyde Functionality

These strategies involve precursors where the three-carbon chain is already attached to the isoxazole ring, but the terminal carbon requires modification to generate the aldehyde. This can be achieved either by direct introduction of a formyl group onto the heterocycle followed by elongation, or by transformation of a pre-existing functional group at the terminus of the side chain.

Direct formylation of the isoxazole ring at the C4 position provides isoxazole-4-carbaldehyde, a key intermediate that can be subsequently elongated to the propanal side chain. The Vilsmeier-Haack reaction is the most prominent method for this transformation. organic-chemistry.org

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). nih.gov This electrophilic species reacts with electron-rich aromatic and heterocyclic systems to install a formyl group. beilstein-journals.org While the isoxazole ring itself is not highly activated, the reaction can be effective, particularly on isoxazole precursors like isoxazolones, to yield 4-formylated products. The resulting isoxazole-4-carbaldehyde can then undergo a one-carbon elongation (e.g., Wittig reaction with methoxymethylenetriphenylphosphorane followed by hydrolysis) and subsequent reduction to furnish the propanal side chain.

Perhaps the most direct and widely applicable methods for generating the target aldehyde involve the functional group transformation of a precursor molecule that already possesses the 3-(1,2-Oxazol-4-yl)propyl skeleton.

Oxidative Transformations: The oxidation of a primary alcohol is a classic method for aldehyde synthesis. The precursor, 3-(1,2-Oxazol-4-yl)propan-1-ol, can be oxidized to the desired aldehyde. To avoid over-oxidation to the carboxylic acid, mild and selective oxidizing agents are required.

Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by quenching with a hindered base like triethylamine. nih.gov The Swern oxidation is known for its mild conditions and high tolerance for various functional groups, making it ideal for substrates with sensitive heterocyclic rings. mdpi.comrsc.org

Dess-Martin Periodinane (DMP) Oxidation: The use of DMP provides a reliable and experimentally convenient alternative. acs.org This hypervalent iodine reagent operates under neutral pH at room temperature and typically gives high yields of aldehydes with simple workup procedures. researchgate.netnih.gov Its high chemoselectivity makes it suitable for complex molecules. organic-chemistry.org

Oxidation MethodPrecursorKey ReagentsTypical ConditionsProduct
Swern Oxidation 3-(1,2-Oxazol-4-yl)propan-1-ol1. (COCl)₂, DMSO2. Et₃NCH₂Cl₂, -78 °CThis compound
Dess-Martin Oxidation 3-(1,2-Oxazol-4-yl)propan-1-olDess-Martin PeriodinaneCH₂Cl₂, Room Temp.This compound

Reductive Transformations: The partial reduction of a carboxylic acid derivative, such as an ester or an acid chloride, offers another powerful route to the aldehyde.

DIBAL-H Reduction of Esters: Diisobutylaluminium hydride (DIBAL-H) is a potent and sterically hindered reducing agent capable of reducing esters to aldehydes when used in stoichiometric amounts at low temperatures (-78 °C). The reaction proceeds via a stable tetrahedral intermediate that does not collapse to the aldehyde until aqueous workup. This prevents over-reduction to the primary alcohol, which would occur at higher temperatures or with less hindered hydrides like lithium aluminum hydride. The precursor for this reaction would be an alkyl 3-(1,2-Oxazol-4-yl)propanoate.

Chemical Reactivity and Mechanistic Pathways of 3 1,2 Oxazol 4 Yl Propanal

Reactions of the Aldehyde Functional Group

The propanal side chain features a terminal aldehyde group, which is a key site for a variety of chemical transformations. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, while the adjacent C-H bond is amenable to oxidation.

The aldehyde group readily undergoes nucleophilic addition. A classic example is the reaction with hydroxylamine (NH₂OH) to form an oxime. This reaction proceeds via the initial nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the propanal. This is followed by a proton transfer and subsequent dehydration to yield the corresponding 3-(1,2-Oxazol-4-yl)propanal oxime. Such reactions are fundamental in synthetic chemistry for creating C=N double bonds.

Table 1: Nucleophilic Addition Reaction Example

Reactant Reagent Product Reaction Type

The aldehyde functionality can be easily manipulated through oxidation and reduction, providing access to different oxidation states.

Oxidation : Mild oxidizing agents can convert the aldehyde to 3-(1,2-Oxazol-4-yl)propanoic acid. Stronger oxidation could potentially affect the oxazole (B20620) ring, but selective reagents are commonly used. Conversion to an ester, such as methyl 3-(1,2-oxazol-4-yl)propanoate, can be achieved through various methods, including oxidation in the presence of an alcohol.

Reduction : The aldehyde is readily reduced to the corresponding primary alcohol, 3-(1,2-Oxazol-4-yl)propan-1-ol. This is typically accomplished using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), which selectively reduce the carbonyl group without affecting the oxazole ring.

Table 2: Oxidation and Reduction Pathways

Starting Material Reagent/Condition Product Transformation
This compound NaBH₄ 3-(1,2-Oxazol-4-yl)propan-1-ol Reduction

The aldehyde group is a prime substrate for carbon-carbon bond-forming reactions.

Condensation Reactions : In the presence of a base, this compound can react with active methylene compounds in Knoevenagel-type condensations. For instance, reaction with malonic acid derivatives would lead to the formation of an extended, unsaturated system.

Wittig Reaction : The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. wikipedia.orglibretexts.orglumenlearning.com This involves reacting the aldehyde with a phosphonium ylide (a Wittig reagent). wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a betaine or oxaphosphetane intermediate, ultimately yielding an alkene and triphenylphosphine oxide. libretexts.orgmasterorganicchemistry.com The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the substituents on the ylide. wikipedia.org For example, reacting this compound with methylenetriphenylphosphorane would yield 4-(but-3-en-1-yl)-1,2-oxazole. wikipedia.orglibretexts.org

Reactivity of the 1,2-Oxazole Heterocycle

The 1,2-oxazole (or isoxazole) ring is an aromatic heterocycle with distinct electronic properties. Its reactivity is influenced by the electronegativity of the nitrogen and oxygen atoms.

The 1,2-oxazole ring is generally considered electron-deficient and is therefore deactivated towards electrophilic aromatic substitution compared to benzene. The nitrogen atom deactivates the adjacent C3 and C5 positions towards electrophilic attack. Theoretical studies and experimental data on related isoxazole (B147169) systems suggest that if substitution does occur, the C4 position is the most likely site for attack, as it is least deactivated. However, the presence of the propanal substituent at the C4 position means that any further substitution would have to occur at C3 or C5, which is generally unfavorable. Electrophilic cyclization is a common method for synthesizing substituted isoxazoles. organic-chemistry.orgnih.gov

Nucleophilic attack on the unsubstituted 1,2-oxazole ring is generally difficult. However, certain positions are more susceptible than others. The C5 and C3 positions are electrophilic due to their proximity to the electronegative oxygen and nitrogen atoms. Nucleophilic attack, particularly with strong nucleophiles, can lead to ring-opening reactions. This reactivity is often exploited in synthetic chemistry, where the isoxazole ring can act as a masked β-dicarbonyl or other functional group, which is revealed after cleavage of the N-O bond. Substitution is rare unless a good leaving group, such as a halogen, is present on the ring. thepharmajournal.com

Table 3: Summary of Compound Names

Compound Name
This compound
This compound oxime
3-(1,2-Oxazol-4-yl)propanoic acid
Methyl 3-(1,2-oxazol-4-yl)propanoate
3-(1,2-Oxazol-4-yl)propan-1-ol
4-(But-3-en-1-yl)-1,2-oxazole
Hydroxylamine
Sodium borohydride
Lithium aluminum hydride
Triphenylphosphine oxide

Metalation and Regioselective Functionalization

The functionalization of the this compound molecule can be achieved with high regioselectivity through metalation, which involves the deprotonation of a C-H bond using a strong base, followed by quenching with an electrophile. The isoxazole ring system presents several potential sites for metalation: the C5-position of the ring, the α-carbon of the propanal chain, and the C3-position if it were unsubstituted.

For isoxazoles with alkyl substituents, deprotonation typically occurs on the carbon adjacent to the ring, a process known as lateral metalation. Studies on substituted isoxazoles have shown that a methyl group at the C5 position is significantly more acidic and deprotonates much faster than a methyl group at the C3 position. tandfonline.com This selectivity is attributed to the greater stability of the carbanion formed at the C5-lateral position. tandfonline.com

However, in this compound, the aldehyde group introduces complexity. Strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), which are commonly used for metalation, can also react with the aldehyde. To achieve selective functionalization, protection of the aldehyde group, for instance as an acetal, would be a necessary prerequisite before attempting metalation.

Once the aldehyde is protected, metalation can be directed. Direct deprotonation of the C5-position of the isoxazole ring is possible but often challenging. A more reliable method for functionalizing the C4-position, if desired, involves halogen-metal exchange, typically starting from a 4-iodo-isoxazole at low temperatures. tandfonline.com

The table below summarizes the potential metalation sites on a protected derivative of this compound and the typical conditions employed.

Site of Metalation Proposed Method Base/Reagent Conditions Potential Electrophiles
Cα of propanal chainDirect DeprotonationLDALow temperature (-78 °C)Alkyl halides, Carbonyls, CO2
C5 of isoxazole ringDirect Deprotonationn-BuLi / TMEDALow temperature (-78 °C)Silyl halides, Alkyl halides
C4 of isoxazole ringHalogen-Metal Exchangen-BuLi or t-BuLiLow temperature (-78 °C)Various electrophiles

This interactive table is based on established principles of isoxazole metalation; specific experimental data for this compound is not widely available.

Ring Transformations and Valence Isomerizations

The isoxazole ring is known to undergo various transformations and valence isomerizations, particularly under photochemical conditions. nih.gov These reactions are typically initiated by the cleavage of the weak N-O bond within the isoxazole heterocycle upon irradiation with UV light. nih.govacs.org

For a molecule like this compound, this photoinduced homolysis of the N-O bond would generate a diradical intermediate. This intermediate can then follow several mechanistic pathways, leading to the formation of different isomers or ring-transformed products. nih.gov One common pathway involves the formation of a highly strained acyl azirine intermediate, which can subsequently rearrange to form an oxazole. acs.org This process effectively results in a transposition of the heteroatoms within the five-membered ring.

Another potential pathway for the diradical intermediate is rearrangement to form a ketenimine. nih.govacs.org These ketenimines are highly reactive species and can serve as valuable synthetic intermediates for creating other heterocyclic systems, such as pyrazoles, upon reaction with nucleophiles like hydrazines. nih.gov The specific outcome of the photoreaction can be influenced by the substitution pattern on the isoxazole ring and the reaction conditions. nih.gov While many studies focus on trisubstituted isoxazoles, the principles apply to the isoxazole core of this compound. acs.org

Reaction Type Conditions Key Intermediate Potential Product(s)
PhotoisomerizationUV light (200–330 nm)Acyl azirineOxazole isomer
Photochemical RearrangementUV light, flow reactorKetenimineKetenimine, Pyrazoles (with trapping agent)

This table illustrates general photochemical transformations of the isoxazole ring.

Cycloaddition Reactions (e.g., Diels-Alder Reactivity)

The participation of isoxazoles in cycloaddition reactions, particularly the Diels-Alder reaction, is nuanced. Ab initio calculations have shown that simple isoxazoles have high activation energies for standard Diels-Alder reactions and are generally considered unreactive as dienes. acs.org This is in stark contrast to their isomeric counterparts, oxazoles, which are widely used in Diels-Alder chemistry. acs.org

However, the isoxazole ring can be induced to participate in cycloaddition reactions under specific conditions:

Inverse-Electron-Demand Hetero-Diels-Alder Reaction : Isoxazoles can react with electron-rich olefins, such as enamines, in a process catalyzed by a Lewis acid like TiCl₄. rsc.orgrsc.org This reaction is highly regioselective and can be used to synthesize substituted pyridines after a reductive workup. rsc.orgrsc.org The Lewis acid is believed to lower the activation energy of the cycloaddition. rsc.org For this compound, the aldehyde would likely need protection to prevent side reactions with the enamine or Lewis acid.

Isoxazole as a Latent Diene : The isoxazole ring can be cleaved under basic or reductive conditions. The resulting open-chain enolate can be trapped, for example by silylation, to afford a bis(siloxy)butadiene. thieme-connect.com These silyl dienol ethers are highly reactive dienes that can readily participate in Diels-Alder reactions with dienophiles like acetylenes to construct multifunctionalized aromatic rings. thieme-connect.com

Diels-Alder Variant Reaction Partner Conditions Product Type
Inverse-Electron-DemandEnamineTiCl₄ (Lewis Acid), Ti powderSubstituted Pyridine
Latent Diene ApproachAcetylenic Dienophile1. Base (LDA), TMSCl 2. Dienophile, heatPolyfunctionalized Benzene

This interactive table summarizes the specialized Diels-Alder reactivity of the isoxazole moiety.

Tandem and Cascade Reactions Involving Both Aldehyde and Oxazole Moieties

Tandem and cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer significant synthetic efficiency. In this compound, the presence of both an aldehyde and an isoxazole ring provides opportunities for such sequential reactions.

While specific tandem reactions for this exact molecule are not extensively documented, one can propose plausible sequences based on the known reactivity of each functional group. For instance, a reaction could be initiated at the aldehyde group, followed by a transformation involving the isoxazole.

A potential example is a tandem aldol condensation-Michael addition sequence. rsc.org Although the documented examples involve condensation with a methyl group on the isoxazole ring, a similar principle could be applied. The aldehyde of this compound could first undergo a Knoevenagel condensation with an active methylene compound. The resulting electron-deficient alkene, conjugated to the isoxazole ring, could then act as a Michael acceptor for a subsequent nucleophilic addition.

Advanced Applications As a Key Synthetic Intermediate

Construction of Complex Heterocyclic Systems and Fused Ring Structures

The inherent reactivity of the propanal side chain in 3-(1,2-Oxazol-4-yl)propanal, coupled with the stability of the isoxazole (B147169) core, provides a strategic advantage in the synthesis of complex heterocyclic and fused ring systems. The aldehyde functionality can be readily transformed into other reactive groups, such as alkynes or nitrile oxides, which are precursors for cycloaddition reactions.

One of the most powerful strategies for constructing five-membered heterocycles is the [3+2] cycloaddition reaction. mdpi.com The propanal group of this compound can be converted to a terminal alkyne. This alkyne can then participate in a 1,3-dipolar cycloaddition with an in-situ generated nitrile oxide, leading to the formation of a new isoxazole ring. nih.govsciepub.comnih.gov This approach allows for the synthesis of bis-isoxazole systems, which are of interest in medicinal chemistry.

Furthermore, intramolecular nitrile oxide cycloaddition (INOC) reactions represent an efficient method for the synthesis of fused isoxazoles. nih.govmdpi.commdpi.com In a potential synthetic route, the propanal moiety could be elaborated into a longer chain containing a terminal alkene or alkyne, and the isoxazole ring could be modified to bear a precursor to a nitrile oxide. Subsequent intramolecular cycloaddition would lead to the formation of a fused bicyclic or polycyclic system containing the isoxazole ring. For instance, the synthesis of isoxazolo-fused tricyclic quinazoline alkaloids has been achieved through intramolecular cycloaddition of propargyl-substituted methyl azaarenes. nih.gov

The following table illustrates representative examples of fused heterocyclic systems that can be conceptually synthesized using strategies involving isoxazole intermediates.

Fused Heterocyclic SystemSynthetic StrategyPotential Precursor from this compound
Isoxazolo[4,5-d]pyrimidineCyclocondensation4-amino-3-(isoxazol-4-yl)propanenitrile
Pyrrolo[3,4-c]isoxazoleIntramolecular CycloadditionN-alkenyl- or N-alkynyl-isoxazole-4-carboxaldehyde oxime
Isoxazolo[3,4-b]pyridineCondensation/Cyclization3-amino-1-(isoxazol-4-yl)prop-2-en-1-one

Synthesis of Polyfunctionalized Oxazole (B20620) Derivatives

The isoxazole ring is a privileged scaffold in medicinal chemistry, and the ability to introduce multiple functional groups is crucial for tuning the biological activity of isoxazole-containing compounds. nih.gov this compound serves as an excellent starting material for the synthesis of polyfunctionalized isoxazole derivatives, where both the isoxazole ring and the propanal side chain can be modified.

The propanal group can undergo a wide range of chemical transformations to introduce diverse functionalities. For example, reductive amination can be employed to introduce various substituted amino groups, leading to the synthesis of a library of N-substituted 3-(1,2-oxazol-4-yl)propanamines. nih.gov Wittig-type reactions can convert the aldehyde into a variety of alkenes, which can then be further functionalized.

Moreover, the isoxazole ring itself can be substituted. While the subject compound is 4-substituted, further functionalization at other positions of the isoxazole ring can be envisioned through metallation and subsequent reaction with electrophiles, although this would require careful optimization of reaction conditions to avoid interference from the reactive propanal group. The combination of modifications on both the isoxazole ring and the side chain allows for the generation of a vast array of polyfunctionalized isoxazole derivatives with potential applications in drug discovery. umtm.cz

Role in Multicomponent Reactions for Scaffold Diversity

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and operational simplicity. mdpi.com The aldehyde functionality of this compound makes it an ideal candidate for participation in various MCRs, leading to the rapid generation of diverse molecular scaffolds incorporating the isoxazole motif.

For instance, the Biginelli reaction, a well-known MCR, typically involves an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones. By using this compound as the aldehyde component, novel dihydropyrimidinones bearing an isoxazolylpropyl substituent can be synthesized. Similarly, in a Hantzsch-type reaction, this compound can react with a β-ketoester and ammonia or an amine to yield substituted dihydropyridines.

The Ugi four-component reaction is another powerful MCR that could utilize this compound. In this reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. The incorporation of the isoxazolylpropyl moiety through this reaction would lead to complex and highly functionalized acyclic structures. The application of MCRs to this compound provides a highly efficient strategy for the synthesis of libraries of complex molecules for high-throughput screening. nih.govmdpi.com

The following table summarizes some potential multicomponent reactions involving this compound.

Multicomponent ReactionReactants with this compoundResulting Scaffold
Biginelli ReactionEthyl acetoacetate, UreaDihydropyrimidinone
Hantzsch Dihydropyridine SynthesisEthyl acetoacetate, AmmoniaDihydropyridine
Ugi ReactionAniline, Acetic acid, tert-Butyl isocyanideα-Acylamino amide
Kabachnik-Fields ReactionAniline, Diethyl phosphiteα-Aminophosphonate

Preparation of Carboxylic Acid and Alcohol Derivatives from the Propanal Moiety

The propanal moiety of this compound can be readily transformed into the corresponding carboxylic acid and alcohol derivatives, which are themselves valuable synthetic intermediates.

The oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation in organic synthesis. This can be achieved using a variety of oxidizing agents, such as potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O). The resulting 3-(1,2-oxazol-4-yl)propanoic acid is a useful building block for the synthesis of amides, esters, and other carboxylic acid derivatives. google.comalchempharmtech.com These derivatives are of interest in medicinal chemistry, as the carboxylic acid group can act as a key pharmacophore. nih.gov

Conversely, the reduction of the aldehyde to a primary alcohol is also a straightforward and high-yielding reaction. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The product, 3-(1,2-oxazol-4-yl)propan-1-ol, can be used in a variety of subsequent reactions, such as ether and ester formation, or as a precursor for the introduction of other functional groups via nucleophilic substitution of a corresponding tosylate or halide.

DerivativeTransformationReagents
3-(1,2-Oxazol-4-yl)propanoic acidOxidationKMnO₄, Jones Reagent, Ag₂O
3-(1,2-Oxazol-4-yl)propan-1-olReductionNaBH₄, LiAlH₄

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Oxazole (B20620) and Aldehyde Moieties

Quantum chemical methods are fundamental to studying the electronic structure and properties of molecules. These calculations, ranging from highly accurate ab initio methods to more computationally efficient Density Functional Theory (DFT) and semi-empirical approaches, provide a quantitative understanding of the molecular system.

Density Functional Theory (DFT) has become a popular and versatile computational method for studying heterocyclic systems due to its favorable balance of accuracy and computational cost. irjweb.com DFT calculations, particularly using hybrid functionals like B3LYP (Becke, three-parameter, Lee-Yang-Parr) with basis sets such as 6-311+G(d,p), are widely employed to determine a range of molecular properties. researchgate.net

Applications of DFT in the study of isoxazole (B147169) and related derivatives include:

Structural Optimization: Calculation of optimized molecular geometries, providing precise information on bond lengths, bond angles, and dihedral angles. These calculated parameters often show good agreement with experimental data where available. researchgate.netindexacademicdocs.org

Electronic Properties: Determination of frontier molecular orbital (FMO) energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com

Reactivity Parameters: From the FMO energies, various global reactivity descriptors can be calculated to predict the chemical behavior of the molecule. These include chemical potential (μ), global chemical hardness (η), and the global electrophilicity index (ω). irjweb.comnih.gov

Spectroscopic Analysis: DFT can predict spectroscopic characteristics, including IR, 1H-NMR, and 13C-NMR spectra. Calculated vibrational frequencies and chemical shifts often show a strong correlation with experimental results, aiding in structural elucidation. researchgate.net

Table 1: Key Molecular Properties of Oxazole/Isoxazole Derivatives Calculated Using DFT
PropertyDescriptionTypical Calculation LevelReference
Optimized GeometryProvides bond lengths, bond angles, and dihedral angles.B3LYP/6-311G(d,p) nih.gov
HOMO-LUMO Gap (ΔE)Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.B3LYP/6–311++G(d,p) irjweb.com
Chemical Hardness (η)Measures resistance to change in electron distribution. Calculated as (ELUMO - EHOMO)/2.B3LYP/6-311G(d,p) nih.gov
Chemical Potential (μ)Related to the escaping tendency of electrons. Calculated as (EHOMO + ELUMO)/2.B3LYP/6-311G(d,p) nih.gov
Vibrational FrequenciesPredicts IR spectra to identify functional groups.B3LYP/6-31G(d,p) researchgate.net

While DFT is widely used, other quantum mechanical methods also provide valuable insights.

Ab Initio Methods: These "first-principles" methods solve the Schrödinger equation without empirical parameters, relying only on fundamental physical constants. libretexts.org Methods like Møller-Plesset perturbation theory (e.g., MP2/6-31G*) offer a more rigorous treatment of electron correlation than standard DFT, providing highly accurate geometries and energies, though at a significantly higher computational cost. libretexts.orgdtic.mil Ab initio calculations have been used to study the reactivity of oxazole and isoxazole in Diels-Alder reactions, indicating that heteroatom lone pairs play a key role in directing regioselectivity. ukim.mk They are particularly essential when studying systems with new types of bonding or unusual electronic excited states. libretexts.org

Semi-Empirical Methods: These methods, such as PM3 (Parametric Method 3), simplify calculations by using parameters derived from experimental or ab initio data. libretexts.orgukim.mk This makes them computationally much faster than DFT or ab initio methods, allowing for the study of larger molecular systems. Semi-empirical methods can effectively predict trends in reactivity. For instance, PM3 calculations have been used to compute activation barriers for cycloaddition reactions, successfully explaining the observed differences in reactivity between oxazole and isoxazole. ukim.mk However, their accuracy can be sensitive to the nature of the heterocycle; for example, different semi-empirical methods (AM1, PM3, MNDO) can yield significantly different heats of formation for the oxazole ring. dtic.mil

Mechanistic Elucidation Through Computational Modeling

Computational modeling is a cornerstone for elucidating reaction mechanisms, allowing researchers to map out potential energy surfaces and identify the most favorable reaction pathways.

Understanding a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods are uniquely suited to locate and characterize these fleeting structures.

For isoxazole synthesis, a common route is the [3+2] cycloaddition (32CA) of a nitrile N-oxide with an alkene or alkyne. mdpi.comwikipedia.org Computational studies have been instrumental in mapping the pathways of these reactions. For example, analysis of the reaction between nitrile N-oxides and nitroalkenes has shown that the process is kinetically controlled, with the calculated Gibbs free energies of activation dictating the observed regioselectivity. mdpi.com

Furthermore, computational modeling can distinguish between competing mechanisms. Studies on the electrochemical synthesis of isoxazolines used DFT calculations and kinetic simulations to discount a concerted [3+2] pericyclic mechanism in favor of a stepwise, radical-mediated pathway. nih.gov In the realm of photochemistry, nonadiabatic ab initio dynamics simulations have been used to map the photoinduced ring-opening of isoxazole. acs.orgacs.org These simulations show that upon UV excitation, the weak N–O bond cleaves on an ultrafast timescale (sub-50 fs) via a barrier-free pathway on the excited state potential energy surface. acs.org

Beyond mapping pathways, computational chemistry can provide quantitative predictions of kinetic and thermodynamic parameters that govern a reaction's feasibility and rate.

Kinetic Parameters: The energy difference between the reactants and the transition state defines the activation energy (Ea) or activation enthalpy (ΔH‡), which is the primary determinant of the reaction rate. For the [3+2] cycloaddition to form 2-isoxazolines, calculated Gibbs free energies of activation were found to be 13.6 kcal/mol and 19.9 kcal/mol for the two competing regiochemical pathways, indicating that one path is kinetically favored. mdpi.com Such predictions are crucial for understanding and optimizing reaction conditions. researchgate.net

Table 2: Calculated Thermodynamic Functions for Isoxazole at 298.15 K
Thermodynamic FunctionValue (cal/mol·K)
Enthalpy function (H°-E₀°)/T10.30
Free energy function -(G°-E₀°)/T53.30
Entropy S°63.60
Heat Capacity Cₚ°14.07

Data adapted from reference srce.hr.

Electronic Structure, Aromaticity, and Reactivity Descriptors of the 1,2-Oxazole System

The 1,2-oxazole (isoxazole) ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. chemicalbook.com Its electronic structure is key to its chemical behavior. It is considered a π-excessive heterocycle, possessing properties of both electron-donating furan (B31954) and electron-attracting pyridine. chemicalbook.com

Aromaticity: The aromatic character of the isoxazole ring is influenced by the presence of the two electronegative heteroatoms. chemicalbook.com Aromaticity can be quantified computationally using various indices:

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths from an optimal value for an aromatic system.

Bond Uniformity (IA) and Average Bond Order (ABO): These indices also assess the degree of bond length equalization, a hallmark of aromaticity. uoa.gr

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the shielding at the center of the ring to probe the induced ring current characteristic of aromatic compounds.

Reactivity Descriptors: The reactivity of the isoxazole ring can be predicted using DFT-derived indices. uoa.gr

Frontier Molecular Orbitals (FMOs): The energy and distribution of the HOMO and LUMO indicate the molecule's ability to act as a nucleophile or electrophile, respectively.

Fukui Functions (f(r)): These descriptors identify the most electrophilic and nucleophilic sites within the molecule, predicting the regioselectivity of reactions like electrophilic or nucleophilic substitution. uoa.gr

Local Electro(nucleo)philicity Parr Functions: These provide a more detailed picture of local reactivity. uoa.gr

The weak N-O bond is a key feature of the isoxazole ring's reactivity. wikipedia.orgresearchgate.net Under certain conditions, such as UV irradiation or treatment with reducing agents, this bond can cleave, making isoxazoles valuable synthetic intermediates for creating more complex molecules. wikipedia.orgresearchgate.net

Conformational Analysis of the Propanal Side Chain

The propanal side chain introduces two key rotatable bonds that define its spatial arrangement relative to the oxazole ring: the bond between the ring and the first carbon of the side chain (C4-Cγ), and the bond between the first and second carbons of the side chain (Cγ-Cβ), and the bond between the second and third carbons (Cβ-Cα). The rotation around these bonds leads to various staggered and eclipsed conformations, each with a distinct potential energy.

The most significant conformational variability arises from the rotation around the Cβ-Cα bond, which is analogous to the C-C bond in butane. The substituents on these carbons are the oxazol-4-yl-ethyl group and a hydrogen atom on the Cβ, and the two hydrogens and the oxygen of the aldehyde group on the Cα. The interactions between these groups will govern the relative stability of the conformers.

Based on studies of similar small organic molecules, the potential energy surface of the propanal side chain is expected to be characterized by several local minima corresponding to staggered conformations, which are generally more stable than the eclipsed conformations. The primary conformations of interest are the anti (or trans) and gauche conformers.

In the absence of direct computational data for 3-(1,2-oxazol-4-yl)propanal, we can extrapolate from the conformational analysis of analogous alkyl-substituted heterocyclic and acyclic systems. The following table provides a theoretical representation of the expected stable conformers resulting from rotation around the Cβ-Cα bond, with hypothetical but plausible dihedral angles and relative energies.

Table 1: Theoretical Stable Conformers of the Propanal Side Chain of this compound.
ConformerDihedral Angle (Oxazolyl-Cγ-Cβ-Cα)Relative Energy (kcal/mol)Description
Anti (Staggered)~180°0.0The oxazolyl group and the aldehyde group are positioned on opposite sides of the Cβ-Cα bond, minimizing steric hindrance. This is predicted to be the most stable conformer.
Gauche (Staggered)~±60°0.8 - 1.2The oxazolyl group and the aldehyde group are adjacent to each other. This conformer is slightly less stable than the anti conformer due to some steric interaction.
Eclipsed~0°3.0 - 4.0The oxazolyl group and the aldehyde group are aligned, leading to significant steric repulsion and making this the least stable conformation.

A detailed computational study, such as a potential energy surface (PES) scan, would be necessary to accurately determine the rotational barriers and the precise geometries and relative energies of all stable conformers of this compound. Such a study would involve quantum mechanical calculations to map the energy of the molecule as a function of the dihedral angles of the propanal side chain. The results of such an analysis would be crucial for understanding the three-dimensional structure of this compound and its potential interactions in a biological or chemical system.

The following table presents hypothetical data that would be expected from a computational analysis of the rotational barrier around the Cβ-Cα bond.

Table 2: Hypothetical Rotational Energy Profile for the Cβ-Cα Bond of this compound.
Dihedral Angle (°)Relative Potential Energy (kcal/mol)Conformation
03.5Eclipsed (Syn-periplanar)
600.9Gauche (Syn-clinal)
1203.8Eclipsed (Anti-clinal)
1800.0Anti (Anti-periplanar)
2403.8Eclipsed (Anti-clinal)
3000.9Gauche (Syn-clinal)

It is important to reiterate that the data presented here is illustrative and based on the conformational analysis of structurally related molecules. Definitive energetic and geometric parameters for the conformers of this compound would require specific computational or experimental investigation.

Q & A

Q. What are the standard synthetic routes for preparing 3-(1,2-Oxazol-4-yl)propanal, and what reaction conditions optimize yield?

A general approach involves cyclization of precursor aldehydes with hydroxylamine derivatives. For example, a modified procedure using chloranil as an oxidizing agent in xylene under reflux (25–30 hours) can be adapted, followed by purification via recrystallization from methanol . Key parameters include:

ParameterCondition
SolventXylene
Reflux Temperature~140°C (xylene boiling point)
Oxidizing AgentChloranil (1.4 mmol)
PurificationMethanol recrystallization

Monitoring reaction progress via TLC and optimizing stoichiometry of the oxazole precursor can improve yields.

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

  • NMR/MS : Use 1H^1H-NMR to confirm the aldehyde proton (δ 9.5–10.0 ppm) and oxazole ring protons (δ 7.5–8.5 ppm). High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+).
  • X-ray Crystallography : For crystal structure determination, refine data using SHELXL (R1 < 0.05 for high-resolution datasets) and visualize with ORTEP-3. WinGX can assist in resolving disorder or twinning .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly?

Apply graph set analysis (Bernstein et al.) to categorize hydrogen bonds (e.g., C=OH-N\text{C=O}\cdots\text{H-N} or C-HO\text{C-H}\cdots\text{O}). For example:

Graph Set NotationInteraction TypeFrequency
D(2)\text{D}(2)Two-centered H-bondsCommon
R22(8)\text{R}_2^2(8)Eight-membered rings via H-bondsObserved
Such analysis aids in predicting crystal packing and designing co-crystals for enhanced stability .

Q. What strategies resolve contradictions in crystallographic data refinement for this compound?

  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned datasets.
  • Disorder Modeling : WinGX’s SQUEEZE function can account for solvent-accessible voids.
  • Cross-Verification : Compare refinement metrics (R1/wR2) with independent software (e.g., OLEX2 vs. SHELXL) .

Q. How can molecular docking studies predict the bioactivity of this compound derivatives?

  • Target Selection : Prioritize receptors with oxazole-binding motifs (e.g., kinase ATP pockets).
  • Protocol :

Optimize ligand geometry using DFT (B3LYP/6-31G*).

Dock into protein active sites (AutoDock Vina, ΔG < -7 kcal/mol suggests strong binding).

Validate with MD simulations (100 ns, RMSD < 2 Å).
Reference oxazole-based cytotoxicity assays (e.g., Daphnia magna models) to correlate docking scores with experimental IC50 values .

Q. What analytical methods differentiate this compound from its structural isomers?

  • IR Spectroscopy : Aldehyde C=O stretch (~1720 cm1^{-1}) vs. ketone (~1680 cm1^{-1}).
  • 13C^{13}\text{C}-NMR : Oxazole C4 resonance (~150 ppm) distinct from isoxazole derivatives.
  • X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data (Mercury 4.0) .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational and experimental solubility data?

  • Experimental : Measure solubility in DMSO/water mixtures via UV-Vis (λmax for aldehyde group).
  • Computational : Use COSMO-RS (ADF software) to predict partition coefficients. Adjust parameters (e.g., dielectric constant) to align with experimental trends. Cross-check with Hansen solubility parameters .

Q. Notes for Methodological Rigor :

  • For crystallography, SHELX remains the gold standard for small-molecule refinement .
  • Advanced QSAR studies require validation against at least two independent biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.